molecular formula C19H21ClN6O2 B11291586 4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11291586
M. Wt: 400.9 g/mol
InChI Key: AZIDRVNTPDKCQN-UHFFFAOYSA-N
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Description

4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • Core structure: A fused bicyclic system with a pyrimidine ring fused to a pyridine moiety.
  • Key substituents: 4-amino group at position 4. 7-oxo (keto) group at position 5. Piperidin-1-yl substituent at position 2. N-(4-chlorophenyl)carboxamide at position 5.

Properties

Molecular Formula

C19H21ClN6O2

Molecular Weight

400.9 g/mol

IUPAC Name

4-amino-N-(4-chlorophenyl)-7-oxo-2-piperidin-1-yl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H21ClN6O2/c20-11-4-6-12(7-5-11)22-18(28)13-10-14(27)23-17-15(13)16(21)24-19(25-17)26-8-2-1-3-9-26/h4-7,13H,1-3,8-10H2,(H,22,28)(H3,21,23,24,25,27)

InChI Key

AZIDRVNTPDKCQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C3C(CC(=O)NC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase B (Akt). Protein kinase B is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates various cellular processes such as growth, proliferation, and survival. By inhibiting protein kinase B, the compound can disrupt these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

In contrast, 2-phenyl () or 2-thioxo () groups alter electron density and binding affinity . Piperidine vs. Thioxo: Piperidine may enhance membrane permeability, while thioxo groups (e.g., in 4b-c) could improve target binding via sulfur interactions .

Substituents at Position 4: The 4-amino group in the target compound contrasts with 4-oxo or 4-chloro groups in analogs. Amino groups are nucleophilic and may participate in hydrogen bonding, whereas chloro substituents increase lipophilicity .

Core Modifications :

  • Pyrrolo[2,3-d]pyrimidines () replace the pyridine ring with pyrrole, reducing ring strain and altering π-stacking interactions. For example, compound 10b () shows CDK9 inhibition (IC₅₀ = 0.12 μM) via sulfamoylphenyl and cyclopentyl substituents .

Biological Activity

The compound 4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure includes a pyrido[2,3-d]pyrimidine core substituted with a piperidine moiety and a chlorophenyl group. This unique arrangement contributes to its biological activity. The molecular formula is C18H19ClN4O2C_{18}H_{19}ClN_{4}O_{2} with a molecular weight of approximately 364.82 g/mol .

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interaction with key biological targets:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds in the pyrido[2,3-d]pyrimidine class have shown significant inhibition of DHFR, an enzyme critical for DNA synthesis and cell proliferation. Inhibition of this enzyme can lead to antitumor effects and is a target for cancer therapy .
  • Kinase Inhibition : Research indicates that derivatives of pyrido[2,3-d]pyrimidines can inhibit various kinases including tyrosine-protein kinases and MAP kinases. These kinases are involved in signaling pathways that regulate cell growth and survival .
  • Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit antibacterial properties against various strains of bacteria. This suggests potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of related compounds:

  • Antitumor Activity : A study highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives in reducing tumor growth in animal models. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of nucleotide synthesis .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound exhibited significant inhibition of acetylcholinesterase (AChE) and urease enzymes. These findings suggest potential applications in treating neurological disorders and urinary tract infections .
  • Binding Affinity Studies : Research involving bovine serum albumin (BSA) binding indicated that the compound has favorable binding characteristics, which may enhance its bioavailability and therapeutic efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameTargetActivityReference
PiritreximDHFRAntitumor
Compound AKinaseInhibitory
Compound BAChEInhibitory
Compound CBSABinding

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